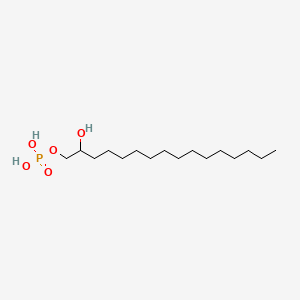

2-Hydroxyhexadecyl dihydrogen phosphate

描述

属性

CAS 编号 |

84753-03-7 |

|---|---|

分子式 |

C16H35O5P |

分子量 |

338.42 g/mol |

IUPAC 名称 |

2-hydroxyhexadecyl dihydrogen phosphate |

InChI |

InChI=1S/C16H35O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-21-22(18,19)20/h16-17H,2-15H2,1H3,(H2,18,19,20) |

InChI 键 |

RUWOTBASWCAIML-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCC(COP(=O)(O)O)O |

规范 SMILES |

CCCCCCCCCCCCCCC(COP(=O)(O)O)O |

其他CAS编号 |

84753-03-7 |

产品来源 |

United States |

Synthesis and Preparation Methodologies for 2 Hydroxyhexadecyl Dihydrogen Phosphate Analogs

Conventional Synthesis Approaches for Alkyl Phosphates

Traditional methods for synthesizing alkyl phosphates, including analogs of 2-hydroxyhexadecyl dihydrogen phosphate (B84403), have long relied on a set of robust and well-documented phosphorylation reactions. These approaches typically involve the direct reaction of a phosphorylating agent with a long-chain alcohol.

Phosphorylation Reactions Utilizing Phosphoric Acid Derivatives

The synthesis of alkyl phosphates is commonly achieved through the reaction of an alcohol with a reactive phosphorus-containing species. orientjchem.org Key reagents in this category include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA). orientjchem.orgresearchgate.netproquest.com

When phosphorus pentoxide is used, it reacts with an alcohol to produce a mixture of monoalkyl and dialkyl phosphates. researchgate.netelpub.rugoogle.com The reaction is complex and can also yield pyrophosphate by-products. google.com The process using P₂O₅ is a common industrial method for producing surfactants. elpub.ruresearchgate.net

Phosphorus oxychloride (POCl₃) offers another route, often employed in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid (HCl) byproduct. organic-chemistry.org This byproduct can otherwise lead to undesired side reactions. orientjchem.org The reaction of POCl₃ with a primary alcohol, followed by hydrolysis, can yield dialkyl phosphates that are essentially free from trialkyl phosphate impurities. organic-chemistry.org However, the high reactivity of POCl₃ can sometimes make the reaction difficult to control and may be incompatible with certain functional groups. nih.gov

Polyphosphoric acid, which can be prepared from phosphoric acid and phosphorus pentoxide, is also a widely used phosphorylating agent. proquest.comresearchgate.net It is particularly effective in commercial processes for creating long-chain monoalkyl phosphates with a high monoester content, which is desirable for applications requiring mildness, such as personal care products. researchgate.netproquest.com

Esterification with Long-Chain Alcohols

The core of conventional alkyl phosphate synthesis is the esterification of a long-chain alcohol. For analogs of 2-hydroxyhexadecyl dihydrogen phosphate, the precursor would be a long-chain alcohol such as hexadecanol. The reaction involves the formation of a P-O bond between the phosphorus center of the phosphorylating agent and the oxygen atom of the alcohol's hydroxyl group. nih.gov

The choice of alcohol is fundamental. Primary alcohols are typically used, as reactions with secondary and tertiary alcohols can result in low or no yield of the desired dialkyl phosphate product. organic-chemistry.org The reaction of P₂O₅ with industrial fatty alcohols is a common method for synthesizing mixtures of mono- and disubstituted phosphoric acid esters used as surfactants. researchgate.netelpub.ru The synthesis of simple monoalkyl phosphates can also be achieved by the direct esterification of phosphoric acid with aliphatic alcohols, mediated by agents like acetic anhydride. researchgate.net

Control of Mono- and Di-ester Ratios in Synthesis

A critical aspect of alkyl phosphate synthesis is managing the ratio of monoalkyl phosphate to dialkyl phosphate in the final product mixture. researchgate.net This ratio significantly influences the physicochemical properties of the product, such as solubility and foaming ability. proquest.comresearchgate.net The synthesis of alkyl phosphates using P₂O₅, for instance, naturally produces a mixture of mono- and di-esters. google.com

Several strategies are employed to control the mono- to di-ester ratio:

Molar Ratio of Reactants: Adjusting the molar ratio of the alcohol to the phosphorylating agent is a primary method for influencing the product distribution. proquest.comlamberti.com

Choice of Phosphorylating Agent: Different phosphorylating agents can favor the formation of either mono- or di-esters. Polyphosphoric acid, for example, is often used to produce products with a high monoester content (70-90%). proquest.comlamberti.com

Reaction Conditions: Parameters such as reaction temperature and time can be tailored to steer the synthesis towards the desired product ratio. elpub.rulamberti.com

Process Sequence: A patented method for producing high-mono-content alkyl acid phosphates involves suspending P₂O₅ in a "heel" of the product mixture before adding the alcohol, which results in a mono-content of over 70%. google.com

Hydrolysis: The addition of water at a specific stage in the process can hydrolyze intermediates, which also helps in controlling the final product composition. google.com

Table 1: Comparison of Conventional Phosphorylating Agents

| Phosphorylating Agent | Typical Reactants | Key Characteristics | Common Product(s) | Citations |

|---|---|---|---|---|

| Phosphorus Pentoxide (P₂O₅) | Long-chain alcohols | Common industrial method; reaction can be complex. | Mixture of mono- and dialkyl phosphates. | researchgate.netelpub.rugoogle.com |

| Phosphorus Oxychloride (POCl₃) | Primary alcohols, base (e.g., triethylamine) | High reactivity; byproduct (HCl) requires neutralization. | Dialkyl phosphates, trialkyl phosphates. | orientjchem.orgorganic-chemistry.orggoogle.com |

| Polyphosphoric Acid (PPA) | Long-chain alcohols, alcohol ethoxylates | Effective for high mono-ester content. | Primarily monoalkyl phosphates. | proquest.comresearchgate.netlamberti.com |

| Pyrophosphoric Acid | Alcohols | Used in benzene (B151609) for synthesis of C4 to C12 alkyl phosphates. | Alkyl phosphates. | researchgate.netresearchgate.net |

Advanced Synthetic Strategies and Process Optimization

To overcome some of the limitations of conventional methods, such as long reaction times and the use of hazardous solvents, advanced synthetic strategies have been developed. These modern approaches focus on process optimization, leading to faster, more efficient, and environmentally friendlier syntheses.

Microwave-Assisted Synthesis Enhancements

Microwave (MW) irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of alkyl phosphates. thieme-connect.comnih.gov The primary advantage of microwave-assisted synthesis is a dramatic reduction in reaction time. orientjchem.org For the synthesis of trialkylphosphates from alcohols and phosphorus oxychloride, microwave heating increased the reaction speed by a factor of 40 to 120 compared to classical heating methods. orientjchem.org

This rapid heating can also lead to more selective conversions and reduce the formation of degradation by-products. orientjchem.orgnih.gov Microwave-assisted direct esterification of monoalkylphosphates to dialkylphosphates has been successfully performed in the presence of an ionic liquid catalyst. thieme-connect.comnih.govthieme-connect.com This demonstrates the potential of microwave technology to drive reactions that may be less favorable under conventional heating. nih.gov

Solvent-Free Reaction Conditions

Conducting reactions without a solvent offers significant environmental and economic benefits by reducing waste and simplifying product purification. Several methods for the synthesis of alkyl phosphates have been adapted to solvent-free conditions. researchgate.net

Solvent-free synthesis is often coupled with microwave irradiation. orientjchem.orgnih.gov For instance, trialkylphosphates have been synthesized from alcohols and phosphorus oxychloride under solvent-free conditions using microwave heating. orientjchem.org Similarly, dialkyl alkylphosphonates have been prepared from monoalkyl phosphonic derivatives under solvent-free, microwave-assisted conditions. nih.govresearchgate.net The synthesis of high-carbon alkyl phosphate esters (C18, C22) for cosmetic applications has also been optimized using a solvent-free method with polyphosphoric acid. researchgate.net This approach not only yields a high amount of the desired product but also aligns with the principles of green chemistry. thieme-connect.com

Table 2: Overview of Advanced Synthesis Strategies

| Strategy | Description | Advantages | Example Application | Citations |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Drastically reduced reaction times, increased reaction speed (40-120x), improved selectivity. | Synthesis of trialkylphosphates from alcohols and POCl₃. | orientjchem.orgthieme-connect.comnih.gov |

| Solvent-Free Conditions | Reaction is conducted without the use of a solvent. | Greener process, reduced waste, simplified purification. | Solvent-free synthesis of high-carbon alkyl phosphates using polyphosphoric acid. | orientjchem.orgresearchgate.netnih.gov |

Exploration of Enzymatic and Biocatalytic Pathways for Phosphate Ester Formation

The synthesis of phosphate esters like this compound and its analogs through enzymatic and biocatalytic routes offers significant advantages over traditional chemical methods, primarily due to high selectivity and mild reaction conditions. nih.govacs.org These biological approaches often circumvent the need for complex protection and deprotection steps, leading to more efficient and environmentally benign processes. mdpi.comnih.gov Key biocatalysts in this field include kinases and phospholipases, which facilitate the transfer of phosphate groups to alcohol acceptors. libretexts.orgresearchgate.net

Kinases are a broad family of enzymes that catalyze the transfer of a phosphate group from a high-energy donor, most commonly adenosine (B11128) triphosphate (ATP), to a specific substrate, such as an alcohol. acs.orglibretexts.org The mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the terminal (gamma) phosphorus atom of ATP, resulting in the formation of the phosphate monoester and adenosine diphosphate (B83284) (ADP). libretexts.org This method is fundamental in numerous biological processes and has been adapted for the in-vitro synthesis of various phosphorylated molecules. mdpi.comlibretexts.org While highly efficient, the cost of ATP can be a limiting factor for large-scale synthesis, prompting research into ATP regeneration systems or alternative phosphoryl donors like phosphoenolpyruvate (B93156) (PEP). nih.gov

A particularly powerful and widely used biocatalytic method for synthesizing phospholipid analogs involves the enzyme Phospholipase D (PLD). researchgate.netresearchgate.net PLD catalyzes a transphosphatidylation reaction, where the head group of a phospholipid, such as phosphatidylcholine (PC), is exchanged for a primary alcohol. researchgate.netnih.gov The reaction proceeds via a two-step "ping-pong" mechanism: first, PLD hydrolyzes the phosphodiester bond of the substrate (e.g., PC) to form a phosphatidyl-enzyme intermediate, releasing the original head group (e.g., choline). researchgate.net In the second step, an acceptor alcohol attacks this intermediate, leading to the formation of a new phospholipid and regeneration of the enzyme. researchgate.net This transphosphatidylation activity is highly versatile and has been employed for the synthesis of a wide range of functional phospholipids (B1166683) by using various alcohol acceptors. researchgate.net

Research has demonstrated the utility of PLD from various sources, including plants (like cabbage) and microorganisms (Streptomyces species), for these transformations. researchgate.netnih.gov The choice of reaction system is crucial for optimizing yield and selectivity. Biphasic systems, using an aqueous buffer and an organic solvent, are common, allowing for simple separation of the product from the aqueous phase. researchgate.net However, to improve efficiency and align with green chemistry principles, alternative systems like mixed micelle, heterogeneous phase, and "green" solvents are being explored. researchgate.net Furthermore, to enhance stability and enable reuse, enzymes like PLD have been successfully immobilized on solid supports, such as lignin (B12514952) nanoparticles, creating recyclable and robust biocatalysts for continuous processes. cnr.it

The table below summarizes key enzymatic approaches for the formation of phosphate esters relevant to long-chain alcohols.

| Enzyme Family | Specific Enzyme Example | Phosphoryl Donor Substrate | Acceptor Substrate | Product Type | Reference(s) |

| Kinase | Hexose Kinase | Adenosine Triphosphate (ATP) | Glucose (an alcohol) | Glucose-6-phosphate | libretexts.org |

| Phospholipase D (PLD) | PLD from Streptomyces sp. | Phosphatidylcholine (PC) | L-Serine | Phosphatidylserine (PS) | researchgate.netnih.gov |

| Phospholipase D (PLD) | PLD from Cabbage | Phosphatidylcholine (PC) | Glycerol | Phosphatidylglycerol (PG) | researchgate.net |

| Glucose-1-phosphate thymidylyltransferase | TylA1 / RfbA | Thymidine 5′-triphosphate (TTP) | Glucose-1-phosphate | TDP-D-glucose | nih.gov |

Purification and Isolation Techniques

The effective purification and isolation of this compound and its analogs are critical for obtaining a product with high purity, free from starting materials, by-products, and excess reagents. The physicochemical properties of these long-chain alkyl phosphates—namely their amphiphilic nature—dictate the selection of appropriate purification strategies. Common contaminants from synthesis include unreacted phosphorylating agents (e.g., orthophosphoric acid, polyphosphoric acid) and by-products like dialkyl phosphates. google.com

A prevalent and industrially scalable method for purifying alkyl mono-phosphates is liquid-liquid extraction. google.com This technique leverages the differential solubility of the components in a biphasic solvent system. A common approach involves reacting a long-chain alcohol with an excess of a phosphorylating agent like polyphosphoric acid in a non-polar solvent such as a saturated aliphatic hydrocarbon (e.g., n-hexane). google.com After the reaction, a mixture of a lower alcohol (e.g., isopropanol) and water is added. This creates two distinct phases: an organic phase and a lower alcohol-aqueous phase. The desired long-chain monoalkyl phosphate, being more lipophilic, preferentially partitions into the organic hydrocarbon layer. In contrast, the highly polar orthophosphoric acid and residual polyphosphoric acid are transferred to the lower alcohol-aqueous phase. google.com This process allows for efficient separation and recovery of the product. The recovered phosphoric acid in the aqueous layer can also be concentrated and reused, adding to the process's efficiency. google.com

The table below illustrates the typical partitioning of components in such a solvent extraction system for the purification of a long-chain monododecyl phosphate.

| Component | Partitioning Phase | Rationale | Reference |

| Monododecyl phosphate | n-Hexane (Organic Phase) | The long alkyl chain provides significant non-polar character, leading to high solubility in the hydrocarbon solvent. | google.com |

| Didodecyl phosphate | n-Hexane (Organic Phase) | With two long alkyl chains, this by-product is even more non-polar and remains with the desired product in the organic phase. | google.com |

| Orthophosphoric Acid | Isopropanol/Water (Aqueous Phase) | As a highly polar, inorganic acid, it has strong affinity for the polar aqueous/alcohol phase. | google.com |

Following primary separation by extraction, further purification can be achieved through other techniques. The removal of residual water and solvents from the organic phase can be accomplished by azeotropic distillation. google.com For analytical purposes and smaller-scale purifications, chromatographic methods are employed. Thin-layer chromatography (TLC) is a valuable tool for monitoring the progress of a reaction and assessing the purity of fractions by separating the desired phosphate ester from starting materials and by-products. nih.gov For preparative-scale purification, column chromatography using silica (B1680970) gel or other suitable stationary phases can be used to separate monoalkyl phosphates from dialkyl phosphates and other non-polar impurities.

Theoretical and Computational Investigations of 2 Hydroxyhexadecyl Dihydrogen Phosphate

Quantum Chemical Studies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its preferred three-dimensional shape and the distribution of electrons, which dictate its reactivity.

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are powerful tools for elucidating the conformational landscape and electronic properties of molecules like 2-hydroxyhexadecyl dihydrogen phosphate (B84403). nih.govresearchgate.net While specific ab initio studies on this exact molecule are not prevalent in the literature, extensive research on similar long-chain alkyl phosphates and dihydrogen phosphate anions provides a strong basis for understanding its behavior. researchgate.netlpnu.uaresearchgate.net

The conformational analysis of 2-hydroxyhexadecyl dihydrogen phosphate involves determining the energetically favorable arrangements of its atoms. The long hexadecyl chain can adopt numerous conformations due to rotation around its carbon-carbon single bonds. The lowest energy conformer is typically an all-trans (zigzag) arrangement, which minimizes steric hindrance. However, in different environments, such as in solution or at an interface, gauche conformations may become populated. The presence of the hydroxyl group at the 2-position introduces additional conformational possibilities and the potential for intramolecular hydrogen bonding with the phosphate group.

The electronic structure, typically investigated using methods like Density Functional Theory (DFT) and Hartree-Fock (HF), reveals the distribution of electron density within the molecule. lpnu.uaresearchgate.netnih.gov In this compound, the phosphate group is the most electron-rich region. The oxygen atoms of the phosphate group bear significant negative partial charges, making them nucleophilic and capable of engaging in hydrogen bonding. The phosphorus atom, bonded to four electronegative oxygen atoms, carries a significant positive partial charge, rendering it an electrophilic center susceptible to nucleophilic attack. lpnu.ua The long alkyl chain is nonpolar and hydrophobic.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For phosphate esters, the HOMO is typically localized on the non-bonding p-orbitals of the phosphate oxygen atoms, while the LUMO is often a σ* anti-bonding orbital associated with the P-O ester bond. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. researchgate.net

Table 1: Calculated Electronic Properties of a Model Dihydrogen Phosphate Anion Note: These values are illustrative and based on general findings for dihydrogen phosphate ions from quantum chemical studies. researchgate.netlpnu.ua The actual values for this compound would be influenced by the alkyl chain.

| Property | Calculated Value (Illustrative) | Method |

|---|---|---|

| P-O(H) Bond Length | ~1.57 Å | MP2/6-31+G |

| P=O Bond Length | ~1.48 Å | MP2/6-31+G |

| Mulliken Charge on Phosphorus | +1.4 to +1.9 e | HF/DFT |

| Mulliken Charge on Ester Oxygen | -0.7 to -0.9 e | HF/DFT |

| HOMO-LUMO Gap | ~6.5 eV | DFT/B3LYP |

The hydrolysis of phosphate esters is a fundamental reaction in biology and chemistry. nih.gov Computational studies have been instrumental in elucidating the mechanisms of these reactions, which are often slow under neutral conditions. viu.cayoutube.com The hydrolysis of this compound can proceed through different pathways depending on the pH and the presence of catalysts.

Generally, the hydrolysis of a phosphate monoester can occur via two main mechanisms:

Associative (SN2-like) Mechanism: This is a concerted process where the nucleophile (e.g., a water molecule or hydroxide (B78521) ion) attacks the electrophilic phosphorus atom at the same time as the leaving group (the alcohol) departs. This proceeds through a single, pentavalent transition state. nih.govyoutube.com

Dissociative (SN1-like) Mechanism: This pathway involves the formation of a highly reactive, short-lived metaphosphate intermediate (PO3-) after the departure of the leaving group. This intermediate is then rapidly attacked by a nucleophile. berkeley.edu

Quantum mechanical calculations, particularly QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, are used to map the potential energy surfaces of these reaction pathways. nih.govtunonlab.com These studies help determine the activation energy barriers for each step, identifying the most likely mechanism under specific conditions. For phosphate monoesters like this compound, the reaction is often found to have a high activation barrier, contributing to their stability in aqueous environments. The negative charge on the phosphate group repels incoming nucleophiles, slowing the reaction. The presence of the 2-hydroxy group could potentially participate in the reaction, possibly through intramolecular catalysis, although this would require specific conformations.

Phosphoryl transfer reactions, where the phosphate group is transferred from one molecule to another, are also extensively studied computationally. nih.govresearchgate.net These studies reveal that the reaction mechanism is highly sensitive to the electronic environment, including the nature of the attacking nucleophile and the leaving group. tunonlab.comresearchgate.net

Table 2: Comparison of Hydrolysis Mechanisms for Phosphate Esters This table summarizes general findings from computational and experimental studies on phosphate ester hydrolysis. nih.govviu.calibretexts.org

| Mechanism | Key Feature | Intermediate/Transition State | Common Conditions |

|---|---|---|---|

| Associative (SN2-like) | Concerted bond formation and breaking | Pentavalent transition state | Base-catalyzed hydrolysis |

| Dissociative (SN1-like) | Stepwise process with an intermediate | Metaphosphate (PO3-) intermediate | Can be favored in certain enzymatic reactions |

| C-O Bond Cleavage | Attack at the carbon atom of the ester | SN2 displacement with phosphate as leaving group | Acid-catalyzed or neutral hydrolysis |

Molecular Dynamics (MD) Simulations

While quantum chemistry provides detailed information about static molecules or single reaction events, molecular dynamics (MD) simulations are used to study the behavior of molecules and their interactions over time. nih.gov This is crucial for understanding how this compound interacts with its environment, such as a cell membrane or a mineral surface.

Both atomistic (all-atom, AT) and coarse-grained (CG) MD simulations are employed to study the interaction of amphiphilic molecules like this compound with lipid bilayers, which serve as models for cell membranes. nih.govmdpi.comtaylorfrancis.com

Atomistic (AT) Simulations: These simulations represent every atom in the system, providing a high-resolution view of molecular interactions. AT simulations can accurately model specific hydrogen bonds, electrostatic interactions, and the detailed conformation of the lipid and the phosphate ester. taylorfrancis.comnih.gov They are used to study the initial stages of membrane binding, the orientation of the molecule at the interface, and its effect on local membrane structure. The phosphate headgroup is expected to interact favorably with the polar headgroups of the membrane lipids and surrounding water, while the hydrophobic hexadecyl tail would insert into the nonpolar core of the bilayer.

Coarse-Grained (CG) Simulations: To study larger systems and longer timescales, such as the aggregation of multiple molecules or large-scale membrane deformations, CG simulations are used. mdpi.comnih.govnih.gov In CG models, groups of atoms are represented as single "beads," reducing the computational cost. mdpi.com These simulations can reveal how this compound might self-assemble into micelles or integrate into a lipid membrane, and how these processes are influenced by its concentration. nih.govrsc.org

Simulations show that the polycationic or negatively charged moieties of molecules tend to remain on the surface of forming particles, establishing electrostatic interactions with oppositely charged groups, such as the phosphate heads of lipids. nih.gov

The decomposition of phosphate esters can be influenced by external factors like mechanical stress and electric fields, a field known as mechanochemistry. researchgate.netchemrxiv.org This is particularly relevant in applications like lubricants, where molecules are subjected to high pressure and shear between surfaces. nih.govresearchgate.net

Nonequilibrium molecular dynamics (NEMD) simulations are used to model these effects. researchgate.netchemrxiv.org These studies have shown that the rate of C-O bond cleavage in phosphate esters, often the rate-determining step in their decomposition, increases exponentially with applied stress and temperature. researchgate.netnih.gov An external electric field can further accelerate decomposition by enhancing interfacial stress and reducing the steric hindrance for nucleophilic attack. researchgate.netchemrxiv.orgnih.gov The activation energy for decomposition can have a non-monotonic relationship with the electric field strength, explaining some conflicting experimental results. researchgate.netchemrxiv.org For this compound, these simulations would predict an enhanced decomposition rate under mechanical load or in the presence of an electric field, with the phosphate group adsorbing onto a positively charged surface.

Table 3: Factors Influencing Phosphate Ester Decomposition from NEMD Simulations Based on general findings for trialkyl phosphates. researchgate.netchemrxiv.orgnih.govnih.gov

| Factor | Effect on Decomposition Rate | Underlying Mechanism |

|---|---|---|

| Increased Temperature | Exponential increase | Provides energy to overcome activation barrier (Arrhenius behavior) |

| Increased Mechanical Stress/Pressure | Exponential increase | Lowers the activation energy for bond cleavage (Bell model) |

| External Electric Field | Generally accelerates decomposition | Enhances interfacial stress, reduces steric hindrance, can lower activation energy |

| Surface Catalysis (e.g., metal oxides) | Accelerates decomposition | Provides alternative reaction pathways with lower activation energies |

The adsorption of phosphate-containing molecules onto mineral surfaces is critical in geochemistry, materials science, and biomineralization. researchgate.netnih.govresearchgate.net MD simulations, often in combination with QM/MM methods, are used to investigate the binding of phosphates to surfaces like iron oxides (e.g., goethite) or hydroxyapatite (B223615). researchgate.netfrontiersin.orgmdpi.com

These simulations reveal the specific binding modes of the phosphate group to the surface. Common motifs include:

Monodentate: The phosphate group binds to the surface through one of its oxygen atoms.

Bidentate: The phosphate group binds through two oxygen atoms, which can be either to the same surface metal ion (bidentate mononuclear) or to two different metal ions (bidentate binuclear). researchgate.net

For this compound, simulations would show the phosphate headgroup forming strong inner-sphere complexes with the mineral surface through ligand exchange with surface hydroxyl groups. researchgate.netfrontiersin.org The strength and nature of this binding would depend on the pH, the specific mineral surface, and the presence of water molecules, which can form bridging hydrogen bonds. nih.govfrontiersin.org The long alkyl tail would likely extend away from the hydrophilic surface into the aqueous phase or interact with other adsorbed molecules. The adsorption process is often entropically driven, especially for large molecules. manchester.ac.uk

Continuum Electrostatics and Energetic Analyses

The study of molecular interactions at interfaces is critical to understanding a wide range of chemical and biological phenomena. For amphiphilic molecules such as this compound, the interface between two immiscible phases, like oil and water, represents a complex environment where electrostatic forces play a dominant role. Continuum electrostatics models provide a powerful and computationally efficient framework for calculating the electrostatic properties of such systems. These models treat the solvent as a continuous medium with a specific dielectric constant, which significantly simplifies the computational complexity compared to explicit solvent models.

Finite Difference Poisson-Boltzmann (FDPB) Method for Interfacial Energies

The Finite Difference Poisson-Boltzmann (FDPB) method is a widely used numerical approach to solve the Poisson-Boltzmann equation (PBE), a fundamental equation in continuum electrostatics. The PBE describes the electrostatic potential in a system containing a solute (in this case, this compound) surrounded by a solvent with mobile ions. The "finite difference" aspect of the method involves discretizing the system onto a three-dimensional grid and solving the PBE at each grid point.

The application of the FDPB method is particularly valuable for analyzing the behavior of molecules at interfaces. For a molecule like this compound, which possesses a long hydrophobic alkyl chain and a hydrophilic phosphate head group with an additional hydroxyl group, its orientation and energy at an interface are governed by a delicate balance of forces. The FDPB method allows for the calculation of the electrostatic component of the free energy of solvation, which is a key contributor to the total interfacial energy.

Detailed Research Findings:

A comprehensive search of the current scientific literature did not yield specific studies that have applied the Finite Difference Poisson-Boltzmann (FDPB) method to calculate the interfacial energies of This compound . While numerous studies utilize the FDPB method to investigate the electrostatic properties of lipid bilayers, proteins, and other charged molecules, specific energetic analyses and corresponding data tables for this particular compound are not publicly available at this time.

General principles from studies on similar long-chain alkyl phosphates suggest that the FDPB method could be used to model the electrostatic potential distribution around a monolayer of this compound at an interface. Such a model would typically involve assigning different dielectric constants to the hydrophobic tail region, the hydrophilic headgroup region, and the bulk solvent phases (e.g., water and a nonpolar solvent).

Hypothetical Data for Illustrative Purposes:

To illustrate the type of data that could be generated from such a study, the following hypothetical data tables are presented. It is crucial to emphasize that these tables are not based on experimental or published computational results for this compound and are provided for illustrative purposes only.

Table 1: Hypothetical FDPB Parameters for Interfacial Energy Calculation of a this compound Monolayer

| Parameter | Value | Description |

| Solute Dielectric (ε_in) | 2.0 | Dielectric constant of the hydrophobic alkyl chain region. |

| Solvent Dielectric (ε_out) | 80.0 | Dielectric constant of the aqueous solvent phase. |

| Ion Concentration (M) | 0.15 | Molar concentration of monovalent salt in the aqueous phase. |

| Grid Dimensions (ų) | 100 x 100 x 150 | Dimensions of the finite difference grid. |

| Grid Spacing (Å) | 0.5 | The distance between grid points. |

| Temperature (K) | 298.15 | The temperature at which the simulation is performed. |

Table 2: Hypothetical Calculated Interfacial Electrostatic Energies

| System | Electrostatic Solvation Energy (kcal/mol) | Contribution to Interfacial Tension (mN/m) |

| Single this compound molecule | -15.5 | - |

| Monolayer at Air-Water Interface | -1250.0 | -5.2 |

| Monolayer at Oil-Water Interface | -1180.0 | -4.9 |

These hypothetical values would be derived from solving the PBE for the given system. The electrostatic solvation energy represents the energy change when the molecule is transferred from a vacuum to the solvent environment. The contribution to interfacial tension can be derived from the change in the total electrostatic free energy of the system with and without the monolayer.

In a real research scenario, these calculations would be performed for various surface concentrations of the amphiphile, different ionic strengths, and pH values to understand how these factors influence the stability and properties of the monolayer. The results would provide valuable insights into the role of the phosphate and hydroxyl groups in mediating interactions at the interface. However, as of the current date, such specific data for this compound has not been published.

Interfacial Phenomena and Self Assembly Research

Self-Assembled Monolayers (SAMs) Formation

The formation of self-assembled monolayers (SAMs) is a key area of investigation for molecules like 2-hydroxyhexadecyl dihydrogen phosphate (B84403). These highly ordered molecular layers, spontaneously forming on solid substrates, are crucial for modifying surface properties such as wettability, biocompatibility, and chemical reactivity.

Investigating the Influence of Alkyl Chain Length on SAM Structure and Packing Density

Research on a series of alkyl phosphates with varying chain lengths (from C10 to C18) on titanium oxide surfaces has demonstrated a clear correlation between the length of the alkyl chain and the quality of the resulting SAM. acs.orgnih.gov Studies indicate that longer alkyl chains, particularly those exceeding 15 carbon atoms, lead to a higher degree of order and greater packing density within the monolayer. acs.orgnih.gov This phenomenon is attributed to the increased van der Waals interactions between the longer hydrocarbon chains, which promotes a more crystalline, well-ordered structure.

For 2-hydroxyhexadecyl dihydrogen phosphate, its 16-carbon chain places it in the category of long-chain phosphates that are expected to form well-ordered and densely packed SAMs. The presence of the hydroxyl group at the 2-position of the alkyl chain could potentially influence the packing density. This hydroxyl group may introduce additional hydrogen bonding opportunities between adjacent molecules within the monolayer, further stabilizing the assembly. However, it could also introduce steric hindrance that might slightly alter the optimal packing arrangement compared to a non-hydroxylated counterpart.

| Alkyl Chain Length | Observed Order and Packing Density | Primary Driving Force for Order | Expected Behavior for this compound (C16) |

|---|---|---|---|

| C10 - C14 | Lower order, less dense packing | Weaker van der Waals interactions | High order and dense packing expected due to C16 chain length. Potential for enhanced stability from intermolecular hydrogen bonding via the 2-hydroxy group. |

| > C15 | Higher order, more crystalline, densely packed | Stronger van der Waals interactions |

Elucidating Binding Mechanisms on Various Metal Oxide Surfaces (e.g., Titanium Oxide, Tantalum Oxide)

The binding of alkyl phosphates to metal oxide surfaces is a critical factor in the formation and stability of SAMs. The primary mechanism involves the interaction of the phosphate headgroup with the metal oxide surface. On surfaces such as titanium oxide (TiO₂) and tantalum oxide (Ta₂O₅), the phosphate group is understood to coordinate directly with the metal cations on the surface. utwente.nlresearchgate.net

Studies on similar phosphonic acid-based SAMs on TiO₂ suggest that the binding can occur through the formation of P-O-M (metal) bonds, which involves the condensation of the P-OH groups of the phosphate headgroup with the surface hydroxyl groups (M-OH) of the metal oxide. utwente.nl This covalent linkage contributes to the robustness of the resulting monolayer. The phosphate headgroup offers flexibility in its binding configuration, potentially attaching in a monodentate, bidentate, or tridentate fashion. This versatility allows for the formation of a closely packed monolayer despite potential lattice mismatches between the organic layer and the inorganic substrate. utwente.nl

Vesicle and Liposome Formation Research with Phosphate-Based Lipids

Vesicles and liposomes are spherical structures composed of one or more lipid bilayers, which are of immense interest for applications such as drug delivery and as models for biological cells. ontosight.ai While double-chain amphiphiles are the most common building blocks for stable bilayers, single-chain amphiphiles like this compound can also form vesicular structures under specific conditions. rsc.orgrsc.org

Research on monoalkyl phosphates has shown that they can spontaneously form vesicles, particularly in aqueous solutions where there is a mixture of protonated and deprotonated headgroups. nih.gov The formation of stable vesicles from single-chain amphiphiles is often influenced by factors such as pH, temperature, and the presence of co-surfactants or salts. For instance, studies on sodium monododecylphosphate have shown that the presence of guanidinium (B1211019) salts can significantly enhance its solubility and promote the spontaneous formation of unilamellar vesicles. rsc.org

The amphiphilic nature of this compound, with its phosphate headgroup and a C16 alkyl tail, suggests a propensity for self-assembly into bilayer-like structures. ontosight.ai The hydroxyl group at the 2-position could influence the packing of the molecules within the bilayer, potentially affecting the curvature and stability of the resulting vesicles. It is plausible that this compound could form stable vesicles, possibly in a specific pH range that balances the electrostatic repulsion of the phosphate headgroups, or in the presence of other molecules that can be incorporated into the bilayer to modulate its properties.

| Factor | Influence on Vesicle Formation | Relevance to this compound |

|---|---|---|

| pH | Affects the protonation state of the phosphate headgroup, influencing intermolecular repulsion and packing. | Vesicle formation is likely to be pH-dependent. |

| Temperature | Can induce phase transitions in the alkyl chains, affecting bilayer fluidity and stability. | The C16 chain will have a characteristic transition temperature that will be relevant for vesicle formation and stability. |

| Co-surfactants/Salts | Can modulate solubility and screen electrostatic interactions, promoting vesicle formation. | The presence of additives could be a key factor in forming stable vesicles. |

| Hydroxyl Group | May increase intermolecular hydrogen bonding, potentially affecting bilayer packing and curvature. | The 2-hydroxy group is a key structural feature that could be leveraged to control vesicle properties. |

Biomimetic Membrane System Investigations

Biomimetic membranes are synthetic systems designed to mimic the structure and function of natural biological membranes. They are invaluable tools for studying membrane-associated processes and for developing new technologies in areas like biosensing and selective separations. The incorporation of molecules like this compound into these artificial membranes can be used to modulate their physical and chemical properties.

Studies on phospholipids (B1166683) containing hydroxylated fatty acids have shown that the presence of a hydroxyl group within the lipid bilayer can have a significant impact on the membrane's properties. nih.gov For example, the incorporation of 2-hydroxyoleic acid into phospholipids has been found to make the membrane surface more compact and less hydrated in disordered membrane domains. nih.gov Furthermore, the hydroxyl group can increase the propensity of the membrane to form non-lamellar structures. nih.gov

Given these findings, it is anticipated that the integration of this compound into a biomimetic membrane, composed primarily of standard phospholipids like phosphatidylcholine, would alter the membrane's characteristics. The hydroxyl group at the 2-position would likely be located near the lipid headgroup region of the bilayer, where it could participate in hydrogen bonding with water molecules and neighboring lipid headgroups. This could affect the local membrane fluidity, permeability, and the lateral organization of lipids within the membrane. Such modifications are of interest for creating model membranes with tailored properties to investigate specific biological questions or for the development of functional materials.

Biological and Biointerface Research Perspectives

Membrane Interaction Mechanisms of 2-Hydroxyhexadecyl Dihydrogen Phosphate (B84403)

The amphipathic nature of 2-hydroxyhexadecyl dihydrogen phosphate is central to its predicted interactions with biological membranes. Comprising a polar phosphate head group and a long, nonpolar hydrocarbon tail, it is structurally analogous to naturally occurring phospholipids (B1166683) that are the fundamental building blocks of cellular membranes. researchgate.net

Integration into Model Lipid Bilayers and Cellular Membranes

It is anticipated that this compound would spontaneously insert into model lipid bilayers, such as those composed of phosphatidylcholines, as well as into the membranes of living cells. The hydrophobic hexadecyl chain would favorably partition into the nonpolar core of the lipid bilayer, while the hydrophilic dihydrogen phosphate head group would remain oriented towards the aqueous environment at the membrane-water interface. researchgate.net This integration is a thermodynamically driven process, minimizing the unfavorable interactions between the hydrophobic tail and water.

The presence of the hydroxyl group at the second position of the alkyl chain could further influence its orientation and interaction within the membrane. This hydroxyl group may form hydrogen bonds with the polar head groups of neighboring phospholipids or with water molecules at the interface, potentially affecting its depth of insertion and stability within the bilayer.

A hypothetical representation of the integration of this compound into a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer is presented below.

| Parameter | Value |

| Membrane Model | Dipalmitoylphosphatidylcholine (DPPC) Liposome |

| Compound | This compound |

| Predicted Interaction | Spontaneous insertion of the hexadecyl tail into the lipid core |

| Headgroup Orientation | Dihydrogen phosphate group oriented towards the aqueous phase |

| Potential H-bonding | 2-hydroxyl group with phospholipid headgroups or water |

Modulation of Membrane Structure and Fluidity

The incorporation of this compound into a lipid bilayer is likely to modulate the membrane's physical properties, including its structure and fluidity. The long, saturated hexadecyl chain would interact with the acyl chains of neighboring phospholipids. Depending on the existing composition and phase state of the membrane, these interactions could either increase or decrease membrane fluidity.

Role as a Signaling Molecule Precursor or Analog in Biochemical Pathways

Phosphate-containing lipids are not merely structural components; they are also key players in cellular signaling. They can act as second messengers or be enzymatically converted into signaling molecules. taylorandfrancis.comnih.gov Given its structure, this compound could potentially serve as a precursor or an analog in various biochemical pathways.

For instance, it could be a substrate for phospholipases, enzymes that cleave phospholipids to generate signaling molecules. Depending on the specific phospholipase, cleavage could release the phosphate head group or the hydrocarbon chain, both of which could have downstream effects. Furthermore, the phosphate group itself could be a target for modification in signaling cascades. The pentose (B10789219) phosphate pathway is a fundamental component of cellular metabolism, providing precursors for nucleotide biosynthesis and reducing molecules to combat oxidative stress. lpnu.ua While a direct link is not established, the integration and metabolism of exogenous phosphate-containing molecules can influence cellular metabolic states.

Fundamental Research on Interactions with Proteins and Enzymes

The phosphate and hydroxyl moieties of this compound make it a candidate for interaction with a variety of proteins and enzymes, particularly those involved in phosphorylation and dephosphorylation.

Substrate Specificity for Phosphatases and Kinases

Protein kinases and phosphatases are enzymes that regulate a vast array of cellular processes by adding (kinases) or removing (phosphatases) phosphate groups from their substrates. nih.gov While their primary substrates are typically proteins, some kinases and phosphatases exhibit broader specificity and can act on other molecules, including lipids.

It is plausible that this compound could act as a substrate for certain phosphatases. An alkaline phosphatase, for example, could catalyze the hydrolysis of the phosphate group from the hexadecyl chain. nih.gov Conversely, a lipid kinase might be able to further phosphorylate the molecule, although this is more speculative.

Determining the substrate specificity would require in vitro enzymatic assays. A typical approach would be to incubate the compound with purified phosphatases or kinases and measure the rate of dephosphorylation or phosphorylation, respectively.

Hypothetical Enzyme Interaction Profile

| Enzyme Class | Potential Interaction | Predicted Outcome |

| Alkaline Phosphatase | Substrate | Dephosphorylation to 2-hydroxyhexadecanol |

| Lipid Kinase | Substrate | Further phosphorylation of the phosphate or hydroxyl group |

| Protein Kinase A/C | Unlikely Substrate | These typically act on serine/threonine residues of proteins |

In Vitro Biocompatibility Studies at the Molecular and Cellular Level

The biocompatibility of this compound is a critical consideration for any potential application. In vitro studies at the molecular and cellular level would be the first step in assessing its biological safety profile. The biocompatibility of phosphate-containing materials has been explored in other contexts, such as for bone regeneration, where phosphorylated cellulose (B213188) has been shown to be non-inflammatory. taylorfrancis.comresearchgate.net

At the molecular level, its interaction with and potential disruption of cell membranes would be a key focus. High concentrations of amphiphilic molecules can lead to membrane solubilization and cytotoxicity. Standard cytotoxicity assays, such as the MTT assay, could be performed on various cell lines (e.g., fibroblasts, epithelial cells) to determine the concentration at which the compound exhibits toxic effects.

Advanced Material Science and Surface Functionalization with 2 Hydroxyhexadecyl Dihydrogen Phosphate

Functionalization of Inorganic Materials with Phosphate (B84403) Moieties

The functionalization of inorganic materials is critical for improving their compatibility with other substances, enhancing their stability, and introducing new surface functionalities. The phosphate moiety of compounds like 2-Hydroxyhexadecyl dihydrogen phosphate serves as a robust anchor for binding to a wide range of inorganic surfaces, particularly metal oxides.

The primary mechanism involves the formation of strong covalent or coordination bonds between the phosphate group and the metal atoms on the inorganic surface. This interaction is analogous to the well-documented surface modification of titania particles with long-chain organophosphorus coupling agents. mdpi.comdoaj.org The dihydrogen phosphate group can interact with surface hydroxyl groups on metal oxides, leading to the formation of P-O-Metal bonds and the release of water.

The long hexadecyl chain then forms a dense, self-assembled monolayer on the surface. The presence of the 2-hydroxy group could introduce several key properties:

Increased Hydrophilicity: The hydroxyl group can increase the polarity of the alkyl chain, potentially altering the wetting characteristics of the functionalized surface.

Secondary Reaction Site: The hydroxyl group provides a secondary point for further chemical modification, allowing for the grafting of other molecules.

Modified Packing: The steric hindrance and potential for hydrogen bonding from the hydroxyl group may influence the packing density and ordering of the alkyl chains in the self-assembled monolayer. acs.org

The effectiveness of such functionalization depends on reaction conditions such as solvent, temperature, and the concentration of the organophosphate. nih.gov

Table 1: Potential Interactions of this compound with Inorganic Surfaces

| Surface Material | Primary Bonding Interaction | Potential Impact of 2-Hydroxy Group |

| Titanium Dioxide (TiO₂) | P-O-Ti covalent bond | Enhanced surface polarity |

| Zirconium Dioxide (ZrO₂) | P-O-Zr covalent bond | Altered monolayer packing |

| Alumina (Al₂O₃) | P-O-Al covalent bond | Site for secondary functionalization |

| Iron Oxides (Fe₂O₃, Fe₃O₄) | P-O-Fe coordination bond | Improved dispersion in polar media |

Surface Modification of Nanoparticles (e.g., Calcium Phosphate Nanoparticles)

Nanoparticles, owing to their high surface-area-to-volume ratio, are prime candidates for surface modification. Calcium phosphate nanoparticles, in particular, are of great interest in biomedical applications due to their biocompatibility and compositional similarity to bone. nih.govsemanticscholar.org The functionalization of these nanoparticles with molecules like this compound can enhance their colloidal stability, control their aggregation, and introduce specific functionalities for targeted applications.

Organic phosphates exhibit a high chemical affinity for the calcium phosphate surface, leading to stable, functionalized nanoparticles. The phosphate headgroup of this compound would readily bind to the calcium ions on the nanoparticle surface. The hexadecyl tail would then extend into the surrounding medium, providing steric stabilization and preventing agglomeration.

The presence of the 2-hydroxy group could offer unique advantages in the context of nanoparticle functionalization:

Biocompatibility: The hydroxyl group may enhance the biocompatibility of the coated nanoparticles.

Drug Conjugation: It can serve as a convenient attachment point for conjugating drugs or targeting ligands, a crucial aspect of developing drug delivery systems. nih.gov

Controlled Growth: During the synthesis of nanoparticles, such organophosphates can act as capping agents, influencing the size and morphology of the resulting particles.

Table 2: Predicted Effects of this compound on Calcium Phosphate Nanoparticle Properties

| Property | Effect of Phosphate Moiety | Potential Contribution of 2-Hydroxy Group |

| Colloidal Stability | Provides steric hindrance via the alkyl chain | May enhance stability in aqueous media |

| Particle Size/Morphology | Acts as a capping agent during synthesis | Could influence crystal growth patterns |

| Surface Functionality | Introduces an organic layer | Provides a site for covalent drug attachment |

| Biocompatibility | Calcium phosphate core is biocompatible | May further enhance biocompatibility |

Development of Bio-Derived Materials and Precursors (e.g., Bioceramics)

Bioceramics, particularly those based on calcium phosphates like hydroxyapatite (B223615), are widely used for bone regeneration due to their excellent biocompatibility and osteoconductivity. nih.govmdpi.commdpi.com Organophosphates can play a role in the synthesis of these materials, acting as precursors or modifiers.

While typically synthesized from inorganic sources, the incorporation of organophosphates can influence the properties of the resulting bioceramic. For instance, they can be used in sol-gel processes to control the formation and structure of calcium phosphate phases. The organic component is typically removed during subsequent thermal treatment (calcination) to yield the final ceramic.

The use of a functionalized precursor like this compound in such a process could hypothetically offer:

Template for Porosity: The long alkyl chains could act as templates, leading to the formation of pores within the ceramic structure upon their removal during calcination. A porous structure is highly desirable for tissue ingrowth and vascularization. researchgate.netresearchgate.net

Control over Crystallization: The organophosphate could influence the nucleation and growth of specific calcium phosphate phases (e.g., hydroxyapatite vs. tricalcium phosphate), thereby controlling the resorption rate of the final implant. nih.gov

The development of advanced bioceramics often involves creating composite materials. The surface functionalization capabilities of this compound could be leveraged to improve the interface between a ceramic scaffold and a polymer matrix in a composite bone graft.

Research into Phosphate Ester Surfactants as Functional Components in Complex Systems

Phosphate esters are a versatile class of anionic surfactants known for their excellent emulsification, dispersion, and wetting properties. lankem.com A molecule like this compound, which is a phosphate monoester, would function as a surfactant with a hydrophilic phosphate head and a long, hydrophobic alkyl tail.

The unique structural features of this compound would likely impart specific functionalities:

Emulsification and Wetting: The long C16 chain would provide strong hydrophobic interactions, making it an effective emulsifier for oil-in-water emulsions.

Hydrotropic Properties: Phosphate esters are known to act as hydrotropes, increasing the solubility of other less soluble components in aqueous systems. colonialchem.com

Corrosion Inhibition: The phosphate headgroup can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. lankem.comcolonialchem.com

Interaction with Biological Membranes: The amphiphilic nature of this molecule suggests it would interact with lipid bilayers, a property relevant in cosmetic and pharmaceutical formulations.

The 2-hydroxy group could further modulate these surfactant properties. It might increase the molecule's water solubility and alter its critical micelle concentration (CMC) and aggregation behavior compared to a simple hexadecyl phosphate. researchgate.net This modification could be particularly useful in creating stable and mild surfactant systems for personal care products or specialized industrial formulations. researchgate.net

Table 3: Predicted Surfactant Properties of this compound

| Surfactant Property | Basis of Functionality | Potential Influence of 2-Hydroxy Group |

| Emulsification | Amphiphilic nature (hydrophilic head, hydrophobic tail) | May improve stability of oil-in-water emulsions |

| Wetting | Reduction of surface tension | Could enhance wetting of polar surfaces |

| Corrosion Inhibition | Adsorption of phosphate head on metal surfaces | May not significantly alter this property |

| Micellization | Self-assembly in solution | Could increase the critical micelle concentration (CMC) |

Conclusion and Future Research Directions

Summary of Current Academic Understanding

Current academic understanding of 2-Hydroxyhexadecyl dihydrogen phosphate (B84403) characterizes it as an amphiphilic molecule, possessing both a hydrophilic phosphate head and a hydrophobic hexadecyl tail. ontosight.ai This dual nature suggests its potential to interact with and integrate into biological membranes, a key characteristic for applications in life sciences. ontosight.ai The presence of the hydroxyl group on the alkyl chain adds another point of functionality that could influence its solubility, reactivity, and interaction with biological systems.

The primary area of interest for this compound lies in its potential applications in medical technology and biomaterials. ontosight.ai Researchers hypothesize that its ability to modify membrane properties could be leveraged for developing advanced drug delivery systems, such as liposomes, to enhance the cellular uptake of therapeutic agents. ontosight.ai Furthermore, its structure suggests it could be used to create biocompatible surfaces for medical devices, potentially reducing adverse reactions and improving device integration with host tissues. ontosight.ai However, the current body of knowledge is largely foundational, focusing on its general chemical properties rather than extensive, application-specific research.

Identification of Knowledge Gaps and Emerging Research Avenues

Despite its promising structure, significant knowledge gaps exist in the scientific literature regarding 2-Hydroxyhexadecyl dihydrogen phosphate. There is a notable lack of detailed studies on its specific synthesis pathways, purification methods, and comprehensive characterization of its physicochemical properties. The biological activity of the compound remains largely unexplored, with minimal data on its interactions with specific cell types, its metabolic fate, or its long-term biocompatibility and toxicity.

Emerging research should prioritize the following avenues:

Standardized Synthesis and Characterization: Development of efficient and scalable synthesis protocols is crucial. Comprehensive characterization using modern analytical techniques would provide a baseline for all future studies.

In-depth Biophysical Studies: Research is needed to understand how this compound interacts with model lipid bilayers and biological membranes. This includes investigating its effects on membrane fluidity, permeability, and stability.

Exploration of Therapeutic and Diagnostic Potential: Future work could focus on its application as a component in targeted drug delivery systems, as a non-viral vector for gene therapy, or as a potential biomarker for specific physiological or pathological conditions.

Potential for Interdisciplinary Research Collaborations

The exploration of this compound's full potential necessitates a multidisciplinary approach. Collaborations between various scientific fields will be essential to bridge the existing knowledge gaps and accelerate discovery.

Organic Chemistry and Materials Science: Chemists can work on optimizing synthesis and creating derivatives with tailored properties. Collaborations with material scientists would facilitate the incorporation of this compound into novel biomaterials, hydrogels, and coatings for medical implants. semanticscholar.org

Biochemistry and Molecular Biology: Biochemists and molecular biologists can investigate the compound's interaction with proteins, enzymes, and cellular signaling pathways. This would provide insight into its biological mechanisms of action and potential therapeutic targets.

Pharmacology and Medicine: Pharmacologists can study the pharmacokinetics and pharmacodynamics of the compound and its formulations. Collaboration with medical researchers is vital for designing preclinical and clinical studies to evaluate its efficacy and safety in disease models and eventually in humans.

Computational Chemistry and Bioinformatics: Computational chemists can perform molecular modeling and simulations to predict the behavior of this compound at the molecular level, guiding experimental design. lpnu.uaresearchgate.net Bioinformaticians can analyze large datasets from biological experiments to identify potential pathways affected by the compound.

By fostering these interdisciplinary collaborations, the scientific community can systematically uncover the properties and applications of this compound, potentially translating this promising molecule from the laboratory to real-world applications in medicine and biotechnology.

常见问题

Q. What are the recommended methods for synthesizing 2-hydroxyhexadecyl dihydrogen phosphate, and how do reaction conditions influence yield?

Synthesis typically involves esterification of 2-hydroxyhexadecanol with phosphoric acid under controlled conditions. Key variables include temperature (maintained below 80°C to prevent decomposition), stoichiometric ratios (excess phosphoric acid improves esterification), and catalyst selection (e.g., mild acid catalysts like PTSA). Post-reaction purification via recrystallization from ethanol is critical to remove unreacted precursors . Stability under acidic conditions necessitates pH monitoring during synthesis to avoid hydrolysis .

Q. What analytical techniques are optimal for characterizing purity and structural integrity?

- Nuclear Magnetic Resonance (NMR): Use P NMR to confirm phosphate ester formation (δ ≈ 0–5 ppm for monoesters) and H NMR to verify alkyl chain integrity.

- Mass Spectrometry (MS): High-resolution ESI-MS in negative ion mode can detect molecular ions ([M-H] at m/z 337.4) and fragmentation patterns.

- FTIR: Peaks at 1250–950 cm (P-O-C stretching) and 1050–1000 cm (P=O) validate esterification .

- Elemental Analysis: Verify C, H, O, and P content against theoretical values (CHOP; MW 338.42) .

Q. How does solubility in aqueous and organic solvents affect experimental design?

The compound is sparingly soluble in water but dissolves in ethanol, DMSO, and chloroform. For biological studies (e.g., lipid bilayer interactions), prepare stock solutions in ethanol (≤10 mg/mL) and dilute into aqueous buffers with surfactants (e.g., 0.1% Tween-20) to prevent precipitation. For organic-phase reactions, use anhydrous solvents to avoid hydrolysis .

Advanced Research Questions

Q. What mechanisms underlie its emulsifying properties in lipid bilayer studies, and how can these be quantified?

As a hydroxyalkyl phosphate, it integrates into lipid bilayers via hydrophobic alkyl chain insertion and hydrophilic phosphate headgroup interactions. Quantify emulsification efficiency using:

Q. How do conflicting data on hydrolysis stability under acidic conditions arise, and how should researchers reconcile these?

Discrepancies stem from varying experimental protocols (e.g., pH, temperature, ionic strength). For example, hydrolysis at pH < 2.5 (simulating gastric conditions) shows rapid degradation (~50% in 1 hour), while pH 4–5 (physiological) exhibits stability for ≥24 hours. Mitigate by:

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation).

- Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.

- Waste Disposal: Collect organic waste separately and neutralize acidic residues before disposal .

Q. How does the compound’s self-association in solution impact binding studies with biological targets?

Dihydrogen phosphate groups can form oligomers via hydrogen bonding, altering binding kinetics. Use:

Q. What strategies optimize its use in hybrid material synthesis (e.g., nanoparticles or coatings)?

- Surface Functionalization: React the phosphate group with metal oxides (e.g., TiO) to anchor nanoparticles.

- Emulsion Polymerization: Incorporate as a surfactant to stabilize polymer colloids (e.g., polystyrene).

- Characterization: TEM for morphology and XPS to confirm surface composition .

Methodological Notes

- Contradictory Solubility Data: Cross-validate using multiple solvents and temperatures (e.g., solubility in ethanol increases from 5 mg/mL at 20°C to 20 mg/mL at 40°C) .

- HPLC Method: Use a C18 column with mobile phase 70:30 methanol/10 mM ammonium acetate (pH 5.0), flow rate 1.0 mL/min, and UV detection at 210 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。